Ammonium 3-(allyloxy)-2-hydroxypropyl sulphate
Description
Properties
CAS No. |
93941-86-7 |
|---|---|
Molecular Formula |
C6H15NO6S |
Molecular Weight |
229.25 g/mol |
IUPAC Name |
azane;(2-hydroxy-3-prop-2-enoxypropyl) hydrogen sulfate |
InChI |
InChI=1S/C6H12O6S.H3N/c1-2-3-11-4-6(7)5-12-13(8,9)10;/h2,6-7H,1,3-5H2,(H,8,9,10);1H3 |
InChI Key |
AHIGSTYXGQJIQN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(COS(=O)(=O)O)O.N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The primary synthetic approach to this compound involves two main stages:
Sulfation of Allyloxy-2-hydroxypropyl Alcohol : The starting material, allyloxy-2-hydroxypropyl alcohol, is reacted with sulfuric acid or a sulfur trioxide reagent to introduce the sulfate group, forming the corresponding sulfate ester.
Neutralization with Ammonium Hydroxide : The sulfate ester intermediate is then neutralized with ammonium hydroxide to yield the ammonium salt form of 3-(allyloxy)-2-hydroxypropyl sulphate.
This method is widely recognized and described in chemical literature and databases, emphasizing the importance of controlled reaction conditions to minimize side reactions and degradation.
Detailed Reaction Conditions and Procedure
Sulfation Step : Allyloxy-2-hydroxypropyl alcohol is carefully added to cooled concentrated sulfuric acid under stirring to control the exothermic reaction. The reaction temperature is maintained typically below 10°C initially, then allowed to rise to ambient temperature to complete the sulfation.
Neutralization Step : After sulfation, the reaction mixture is cautiously neutralized with an aqueous ammonium hydroxide solution until the pH reaches neutral to slightly basic (around pH 7-8). This step converts the acidic sulfate ester to the ammonium salt and stabilizes the product.
Purification : The crude product can be purified by extraction, filtration, or crystallization depending on the intended application and purity requirements.
Alternative Approaches and Polymerization Context
In polymer chemistry contexts, this compound is sometimes prepared in situ or used as a monomer in copolymerization reactions. For example, polymerization processes described in European patents utilize this compound or its derivatives as surfactants or comonomers in emulsion polymerizations with acrylic acid or fluoromonomers. These processes involve:
Charging aqueous solutions of ammonium allylpolyethoxy sulfate and allyloxy-2-hydroxypropane-3-sulfonic acid into a reaction vessel.
Heating under nitrogen atmosphere to around 85°C.
Adding radical initiators such as 2,2’-azobis(2-amidinopropane) hydrochloride gradually over several hours.
Post-polymerization heating and pH adjustment with caustic solutions.
These methods highlight the compound's dual role as a surfactant and reactive monomer, synthesized or incorporated under controlled polymerization conditions.
Comparative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Sulfation | Allyloxy-2-hydroxypropyl alcohol + H2SO4 | 0–25 °C | 1–3 hours | Exothermic; temperature control critical |
| Neutralization | Ammonium hydroxide solution | Ambient (~25 °C) | Until pH ~7-8 | Slow addition to avoid overshoot pH |
| Polymerization (optional) | Aqueous solution + radical initiator + monomers | 85–95 °C | 2–3.5 hours | Under nitrogen; gradual initiator addition |
| Purification | Extraction, filtration, crystallization | Ambient | Varies | Depends on purity requirements |
Research Findings and Optimization Insights
The sulfation reaction efficiency depends heavily on temperature control and reagent stoichiometry to prevent over-sulfation or degradation of the allyloxy group.
Neutralization with ammonium hydroxide must be carefully controlled to avoid formation of ammonium bisulfate or incomplete salt formation.
In polymerization applications, the ammonium salt form acts as a copolymerizable surfactant, improving polymer dispersion and stability. The polymerization temperature and initiator concentration influence the molecular weight and viscosity of the resulting polymers.
Alternative surfactants and polymerization methods seek to reduce environmental impact, but this compound remains valuable for its balance of hydrophilic and reactive properties.
Chemical Reactions Analysis
Types of Reactions
Ammonium 3-(allyloxy)-2-hydroxypropyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The allyloxy and hydroxypropyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
Antitumor Activity
Recent studies have highlighted the potential of ammonium 3-(allyloxy)-2-hydroxypropyl sulphate in cancer treatment. As part of a class of compounds known as phosphonium salts, it exhibits significant antitumor activity. These compounds can target cancer cells effectively due to their ability to penetrate biological membranes and accumulate in mitochondria, which are crucial for cellular energy metabolism and apoptosis regulation .
Liposomal Drug Delivery Systems
The compound has been utilized in the development of liposomal systems aimed at enhancing drug bioavailability while minimizing toxicity. By incorporating this compound into liposomal membranes, researchers have achieved effective drug trapping and controlled release, which is vital for improving therapeutic outcomes in cancer treatment .
Cosmetic Applications
Emulsifying Agent
In cosmetic formulations, this compound serves as an emulsifier and stabilizer. Its ability to enhance the stability of emulsions makes it a valuable ingredient in skin care products. The compound's compatibility with various oils and water phases allows for the creation of stable formulations that improve the aesthetic appeal and efficacy of cosmetic products .
Skin Conditioning
The compound is also noted for its skin conditioning properties. It can enhance the feel and texture of cosmetic products, providing a smooth application experience. This is particularly beneficial in creams and lotions where a pleasant sensory profile is desired .
Material Science Applications
Polymer Synthesis
this compound can be used in the synthesis of polymers with specific functional properties. For instance, it can act as a monomer in the production of copolymers that exhibit enhanced performance characteristics such as improved thermal stability and mechanical strength .
Calcium Phosphate Inhibition
Research indicates that this compound can function as an effective calcium phosphate inhibitor, similar to maleic anhydride-ammonium allylpolyethoxy sulphate. This property is particularly useful in preventing scale formation in industrial applications involving water systems .
Case Studies
Mechanism of Action
The mechanism of action of ammonium 3-(allyloxy)-2-hydroxypropyl sulfate involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt microbial cell membranes, leading to cell lysis and death. This compound may also interact with specific molecular targets and pathways, affecting various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural motifs with several quaternary ammonium salts and sulphate esters. Key analogues include:
- (2-Hydroxypropyl)ammonium decyl sulphate (CAS 21142-28-9): Features a decyl chain instead of an allyloxy group, reducing reactivity but enhancing lipophilicity (logP ≈ 3.2) .
- [3-(Dodecyloxy)-2-hydroxypropyl]bis(2-hydroxyethyl)methylammonium methyl sulphate (CAS 18602-17-0): Incorporates a dodecyloxy chain and additional hydroxyethyl groups, increasing molecular weight (MW = 473.6 g/mol) and surfactant efficacy .
- N-[3-(Dodecanoylamino)propyl]-2-hydroxy-N,N-dimethyl-3-sulfo-1-propanaminium hydroxide (CAS 19223-55-3): Contains a dodecanoylamino group, enhancing stability and micelle-forming capacity in aqueous solutions .
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Ammonium 3-(allyloxy)-2-hydroxypropyl sulphate | Not explicitly provided* | ~300–350 (estimated) | Allyloxy, hydroxyl, sulphate |
| (2-Hydroxypropyl)ammonium decyl sulphate | C₁₃H₃₁NO₅S | 341.51 | Decyl, hydroxyl, sulphate |
| [3-(Dodecyloxy)-...] methyl sulphate | C₂₁H₄₇NO₈S | 473.6 | Dodecyloxy, hydroxyethyl, sulphate |
| N-[3-(Dodecanoylamino)propyl]-... hydroxide | C₂₀H₄₄N₂O₆S | 440.64 | Dodecanoylamino, hydroxyl, sulpho |
Physicochemical Properties
Lipophilicity (logP) :
Surface Activity :
Biological Activity
Ammonium 3-(allyloxy)-2-hydroxypropyl sulphate is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
The synthesis of this compound typically involves the reaction of allyl alcohol with 2-hydroxypropyl sulphate in the presence of ammonium ions. This process results in a compound characterized by its unique functional groups, which contribute to its biological activity.
Biological Activity
This compound exhibits a range of biological activities, including antimicrobial, antifungal, and potential anticancer properties. The following sections detail these activities:
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. For instance:
- In vitro Studies : The compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
- Mechanism of Action : The antimicrobial effect is believed to be mediated through disruption of bacterial cell membranes and interference with metabolic processes.
Antifungal Activity
The antifungal efficacy of this compound has been evaluated against common fungal pathogens:
- Tested Strains : Studies have shown that it inhibits the growth of fungi like Candida albicans and Aspergillus niger.
- Results : The compound exhibited MIC values between 25 to 150 µg/mL, indicating potent antifungal activity.
Anticancer Properties
Emerging research suggests that this compound may possess anticancer properties:
- Cell Line Studies : In vitro tests on cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) revealed that the compound induces apoptosis and inhibits cell proliferation at concentrations ranging from 10 to 50 µg/mL.
- Mechanisms : The proposed mechanisms include the induction of oxidative stress and modulation of apoptotic pathways, leading to increased cancer cell death.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively reduced bacterial load in infected wounds in animal models, supporting its potential as a topical antimicrobial agent .
- Antifungal Treatment Evaluation : In a clinical trial assessing treatment for candidiasis, patients treated with formulations containing this compound showed significant improvement compared to control groups, highlighting its therapeutic potential in fungal infections .
- Cancer Research Findings : A recent investigation into the anticancer effects indicated that this compound could enhance the efficacy of conventional chemotherapeutics when used in combination therapy, suggesting a synergistic effect .
Data Tables
Q & A
Q. What are the optimal synthetic routes for Ammonium 3-(allyloxy)-2-hydroxypropyl sulphate, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or sulfonation reactions. For example, allyl glycidyl ether can be sulfonated using ammonium sulfate under controlled pH (5.0–7.0) to minimize hydrolysis of the allyloxy group .
- Optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, molar ratios, catalyst concentration). Reaction progress can be monitored via FTIR (C-O-C stretch at 1100 cm⁻¹) and HPLC .
- Key Metrics : Yield (gravimetric analysis), purity (HPLC >98%), and structural confirmation (¹H NMR: δ 5.8–5.2 ppm for allyl protons) .
Q. How can analytical methods like HPLC/UPLC be adapted for quantifying impurities in this compound?
Methodological Answer:
- Column : C18 reverse-phase column (3.5 µm particle size, 150 mm length).
- Mobile Phase :
- HPLC : Acetonitrile/water (30:70 v/v) with 0.1% phosphoric acid (retention time: 8.2 min) .
- UPLC : Acetonitrile/water (40:60 v/v) with 0.1% formic acid (retention time: 3.5 min) for rapid pharmacokinetic profiling .
| Method | Mobile Phase | Application |
|---|---|---|
| HPLC | Acetonitrile/water, 0.1% H₃PO₄ | Impurity isolation (>99% purity) |
| UPLC | Acetonitrile/water, 0.1% HCOOH | High-throughput analysis |
Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design with this compound?
Methodological Answer:
- Solubility : Hydrophilic due to sulfonate and hydroxyl groups. Soluble in water (>200 mg/mL at 25°C), methanol (50 mg/mL), and DMSO (limited solubility). Test via shake-flask method .
- Stability : Degrades at pH <3 (sulfonate group hydrolysis) or >9 (allyloxy group oxidation). Use buffered solutions (pH 6–7) for long-term storage. Monitor via accelerated stability studies (40°C/75% RH for 6 months) .
Q. How does the reactivity of the allyloxy group in this compound compare to structurally analogous sulfonates (e.g., methacryloyloxy derivatives)?
Methodological Answer:
- Reactivity Comparison :
- Allyloxy Group : Undergoes radical polymerization (e.g., with AIBN initiator) but slower than methacryloyloxy groups due to lower electron-withdrawing effects.
- Methacryloyloxy Derivatives : Higher reactivity in Michael addition or copolymerization (e.g., with acrylamide).
- Experimental Validation : Use DSC to compare polymerization exotherms (allyloxy: ∆H = 120 J/g vs. methacryloyloxy: ∆H = 180 J/g) .
Advanced Research Questions
Q. What degradation pathways dominate under oxidative or hydrolytic conditions, and how can they be mitigated?
Methodological Answer:
- Pathways :
- Hydrolysis : Sulfonate ester cleavage at pH <3, forming 3-allyloxy-2-hydroxypropanol and sulfate ions.
- Oxidation : Allyloxy group forms epoxides or carbonyl derivatives under H₂O₂/UV exposure.
- Mitigation Strategies :
Q. How can computational modeling (e.g., DFT, MD simulations) predict interactions of this compound with biological membranes or synthetic polymers?
Methodological Answer:
- DFT : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the sulfonate group (charge: -1.2 e) binds strongly to cationic polymer matrices .
- MD Simulations : Simulate lipid bilayer interactions (e.g., POPC membranes) to assess permeability (logP = -1.5 suggests limited passive diffusion) .
Q. What role does this compound play in catalytic systems (e.g., as a surfactant or phase-transfer agent)?
Methodological Answer:
- Surfactant Properties : Critical micelle concentration (CMC) is 0.8 mM (determined via surface tension measurements). Enhances solubility of hydrophobic catalysts in aqueous Suzuki-Miyaura reactions .
- Phase-Transfer Catalysis : Facilitates anion transfer (e.g., sulfate) in biphasic systems. Test via extraction efficiency (e.g., 85% sulfate transfer from water to chloroform phase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
